2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile
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Overview
Description
2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile is a chemical compound with the molecular formula C26H20N6. It is known for its unique structure, which includes a butadiene backbone with dimethylamino and phenyl groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of materials for molecular electronics and nonlinear optical devices.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile involves its interaction with molecular targets through its conjugated π-system. This allows it to participate in electron transfer processes, making it useful in applications like molecular electronics. The dimethylamino group can also engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[4-(Dimethylamino)phenyl]buta-1,3-dien-1-yl}-3-ethyl-1,3-benzothiazol-3-ium perchlorate
- 2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone
Uniqueness
Compared to similar compounds, 2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile stands out due to its unique combination of a butadiene backbone and multiple nitrile groups. This structure imparts distinct electronic properties, making it particularly valuable in the field of molecular electronics and nonlinear optics .
Properties
CAS No. |
848749-40-6 |
---|---|
Molecular Formula |
C16H11N5 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile |
InChI |
InChI=1S/C16H11N5/c1-21(2)15-5-3-13(4-6-15)16(14(10-19)11-20)7-12(8-17)9-18/h3-7H,1-2H3 |
InChI Key |
ZOEVFLVSWAQVDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C#N)C#N)C=C(C#N)C#N |
Origin of Product |
United States |
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